molecular formula C13H20N2OS B14982184 6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol

6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol

Cat. No.: B14982184
M. Wt: 252.38 g/mol
InChI Key: CESWOMMNVROECJ-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol is a complex organic compound with a pyrimidine ring structure. This compound is characterized by the presence of multiple alkyl groups and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo alkylation and thiolation reactions. Common reagents used in these reactions include alkyl halides and thiols, with reaction conditions such as elevated temperatures and the presence of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: A simpler compound with a similar alkyl group.

    3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Another compound with a pyran ring structure.

    Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate: Contains a similar sulfanyl group.

Uniqueness

6-Methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-methylpropyl)pyrimidin-4-ol is unique due to its combination of a pyrimidine ring with multiple alkyl and sulfanyl groups

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

4-methyl-2-(2-methylprop-2-enylsulfanyl)-5-(2-methylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H20N2OS/c1-8(2)6-11-10(5)14-13(15-12(11)16)17-7-9(3)4/h8H,3,6-7H2,1-2,4-5H3,(H,14,15,16)

InChI Key

CESWOMMNVROECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=C)C)CC(C)C

Origin of Product

United States

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